azepan-1-yl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
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Overview
Description
Preparation Methods
The synthesis of 1-azepanyl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 2-chlorophenol with a suitable alkylating agent to form the 2-chlorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Azepanyl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-azepanyl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Azepanyl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone can be compared with other similar compounds, such as:
1-Azepanyl{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone: This compound features a methyl group on the phenoxy ring, which may alter its chemical and biological properties.
1-Azepanyl{1-[(2-bromophenoxy)methyl]-1H-pyrazol-3-yl}methanone:
1-Azepanyl{1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone: The fluorine atom can influence the compound’s stability and interactions with biological targets.
These comparisons highlight the uniqueness of 1-azepanyl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone and its potential advantages in various research applications.
Properties
Molecular Formula |
C17H20ClN3O2 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(2-chlorophenoxy)methyl]pyrazol-3-yl]methanone |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-7-3-4-8-16(14)23-13-21-12-9-15(19-21)17(22)20-10-5-1-2-6-11-20/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
InChI Key |
GORYFRZHIANLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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